
3,5-Dibromo-6-fluoropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-6-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3Br2FN2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine and fluorine atoms in the pyridine ring imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 3,5-Dibromo-6-fluoropyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the bromination and fluorination of pyridine rings under controlled conditions. For instance, the bromination of 2-aminopyridine can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The fluorination step can be carried out using fluorinating agents such as Selectfluor or N-fluoropyridinium salts .
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
3,5-Dibromo-6-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to yield dehalogenated products.
Cyclization Reactions: The presence of multiple halogen atoms allows for cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, a Suzuki cross-coupling reaction with phenylboronic acid would yield a phenyl-substituted pyridine derivative .
Applications De Recherche Scientifique
3,5-Dibromo-6-fluoropyridin-2-amine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-6-fluoropyridin-2-amine and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound to its target, leading to desired biological effects .
For example, in medicinal chemistry, the compound may inhibit the activity of a specific enzyme by binding to its active site, thereby blocking the enzyme’s function and exerting a therapeutic effect .
Comparaison Avec Des Composés Similaires
3,5-Dibromo-6-fluoropyridin-2-amine can be compared with other halogenated pyridine derivatives, such as:
3,5-Dibromo-2-aminopyridine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
3,5-Difluoro-2-aminopyridine: Lacks the bromine atoms, which can affect its chemical properties and applications.
3-Bromo-6-fluoropyridin-2-amine:
The unique combination of bromine and fluorine atoms in this compound imparts distinct properties that can be advantageous in specific applications, such as increased stability, reactivity, or biological activity .
Propriétés
IUPAC Name |
3,5-dibromo-6-fluoropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2FN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRWKYVISLOIDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)F)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697581 |
Source


|
| Record name | 3,5-Dibromo-6-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259477-39-8 |
Source


|
| Record name | 3,5-Dibromo-6-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
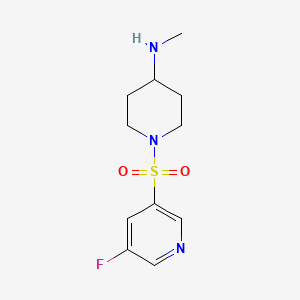
![1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride](/img/structure/B572162.png)
![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)
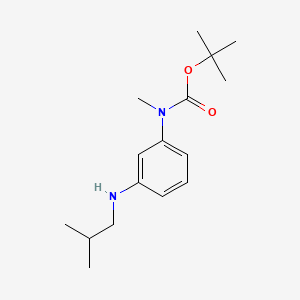
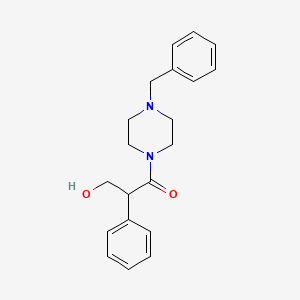
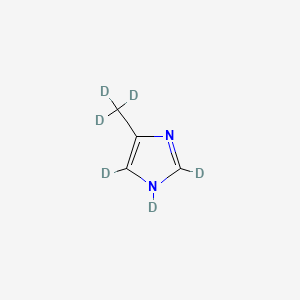

![Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B572170.png)
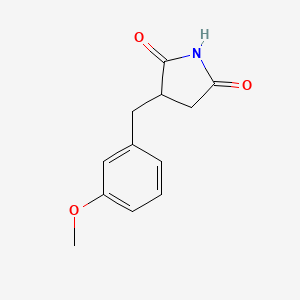
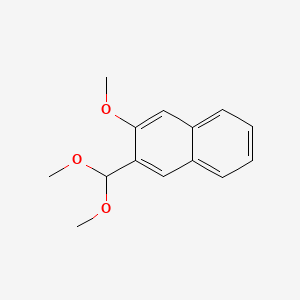
![3-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B572175.png)

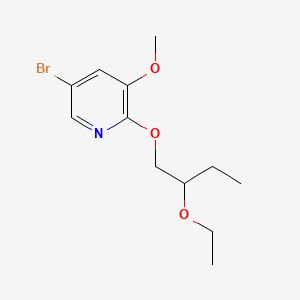
![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)
